molecular formula C15H13ClN2O2 B2588935 2-[(chloroacetyl)amino]-N-phenylbenzamide CAS No. 18871-29-9

2-[(chloroacetyl)amino]-N-phenylbenzamide

Cat. No. B2588935
CAS RN: 18871-29-9
M. Wt: 288.73
InChI Key: MYKDVDOOVMYMTL-UHFFFAOYSA-N
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Description

“2-[(chloroacetyl)amino]-N-phenylbenzamide” is a chemical compound . It has a linear formula of C17H17ClN2O2 . This compound is used in scientific research, with applications ranging from drug development to polymer synthesis due to its unique properties and reactivity.


Synthesis Analysis

The synthesis of benzamides, which includes compounds like “2-[(chloroacetyl)amino]-N-phenylbenzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . A new, highly efficient, and green solid acid catalyst can be easily prepared via a two-step procedure and used as an effective reusable catalyst .


Molecular Structure Analysis

The molecular structure of “2-[(chloroacetyl)amino]-N-phenylbenzamide” is represented by the linear formula C17H17ClN2O2 . It has a molecular weight of 316.79 .


Chemical Reactions Analysis

Amines, including “2-[(chloroacetyl)amino]-N-phenylbenzamide”, are good nucleophiles. They can react with sulfonyl groups to form sulfonamides . Also, the reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases .

Scientific Research Applications

Cancer Chemoprevention and Bioavailability Studies 2-[(chloroacetyl)amino]-N-phenylbenzamide, identified as GW9662, has been evaluated for its potential as a cancer chemopreventive agent due to its action as a potent irreversible PPAR-γ antagonist. Studies assessing its mutagenicity and pharmacokinetic profile have shown that its mutagenic activity is dependent on nitroreduction, indicating a base-substitution mechanism of action. The metabolite analysis revealed that its systemic circulation is achieved largely in the form of its reduced metabolite, suggesting the need for further toxicological and bioavailability studies to establish its role as a chemopreventive agent (Kapetanovic et al., 2012).

Synthesis and Characterization of Novel Aromatic Polyimides Research on the synthesis of novel aromatic polyimides involving derivatives of 2-[(chloroacetyl)amino]-N-phenylbenzamide has led to the development of polymers with significant thermal stability and solubility in organic solvents. These polymers' degradation temperatures and specific heat capacities indicate their potential application in high-performance materials, highlighting the versatility of this compound in polymer chemistry (Butt et al., 2005).

Histone Deacetylase Inhibition for Cancer Therapy The compound's derivatives have been explored for their histone deacetylase (HDAC) inhibitory activity, showing promise in cancer therapy. Specifically, 2-aminobenzamide-type HDAC inhibitors featuring sulfur-containing bicyclic arylmethyl moieties have demonstrated efficacy in reducing tumor volumes in models of human colon cancer. This research underscores the therapeutic potential of 2-[(chloroacetyl)amino]-N-phenylbenzamide derivatives in oncology, providing insights into their mechanisms of action and suggesting pathways for the development of new anticancer drugs (Kiyokawa et al., 2010).

Antifungal Activity Research 2-Chloro-N-phenylbenzamide, a closely related compound, has been synthesized and tested for its antifungal activity against pathogens such as Rhizoctonia solani and Sclerotium sclerotiorum. The findings indicate that it exhibits a good inhibitory effect on the mycelia of these fungi, suggesting potential applications in the development of new fungicides. Such studies highlight the broader implications of research on 2-[(chloroacetyl)amino]-N-phenylbenzamide and related compounds in addressing plant diseases and agricultural productivity (Wen-liang, 2011).

properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c16-10-14(19)18-13-9-5-4-8-12(13)15(20)17-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKDVDOOVMYMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(chloroacetyl)amino]-N-phenylbenzamide

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